

(R)-3-Aminopentanoic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-3-Aminopentanoic acid

Cat. No.: B141092

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminopentanoic acid, a non-proteinogenic β -amino acid, is a valuable building block in pharmaceutical and chemical research. Its incorporation into peptidomimetics can enhance proteolytic stability and biological activity, making it a compound of interest in drug development.[1][2][3] This guide provides an in-depth overview of the safety, handling, and key experimental considerations for this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of **(R)-3-Aminopentanoic acid** is presented in Table 1. This data is essential for understanding its behavior in experimental settings.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₁ NO ₂	[4]
Molecular Weight	117.15 g/mol	[4]
Appearance	White to off-white solid	[4]
Solubility	Soluble in water	[4]
CAS Number	131347-76-7	[4]

Safety and Hazard Information

(R)-3-Aminopentanoic acid is classified as a hazardous substance. Adherence to safety guidelines is crucial to minimize risk.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classification for **(R)-3-Aminopentanoic acid** is summarized in Table 2.

Hazard Class	Category
Skin corrosion/irritation	2
Serious eye damage/eye irritation	2A
Specific target organ toxicity – single exposure (respiratory tract irritation)	3

Hazard and Precautionary Statements

Based on the GHS classification, the following hazard (H) and precautionary (P) statements apply:

Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P271: Use only outdoors or in a well-ventilated area.

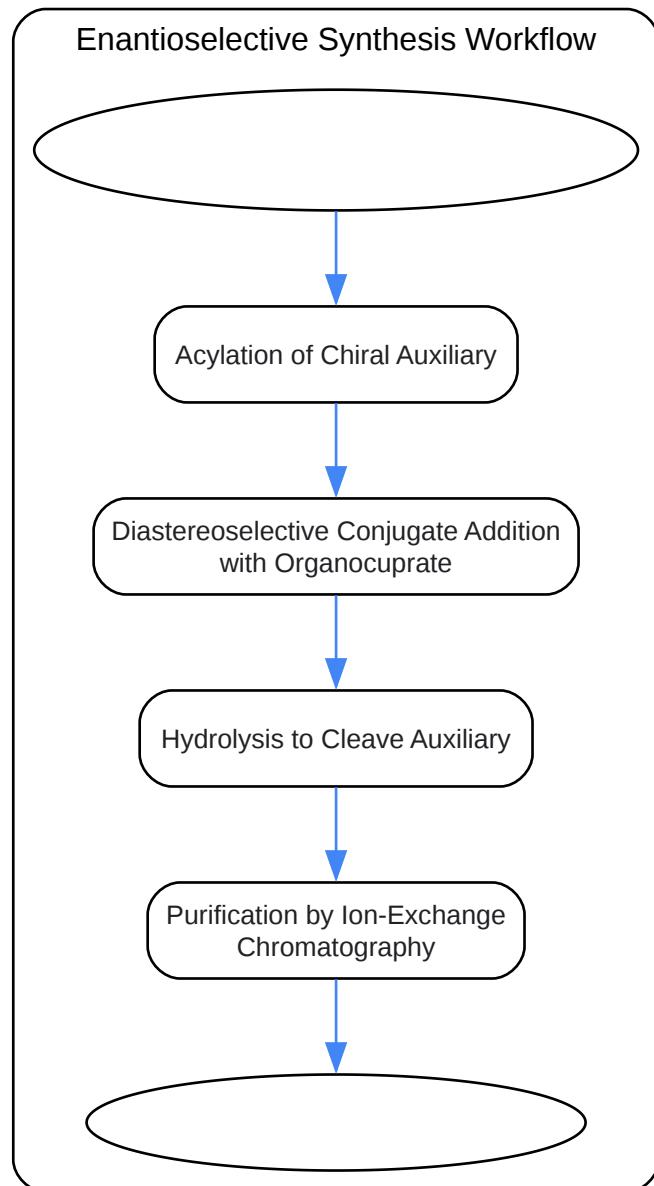
- P280: Wear protective gloves/ eye protection/ face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of water.
- P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P312: Call a POISON CENTER or doctor if you feel unwell.
- P332 + P313: If skin irritation occurs: Get medical advice/attention.
- P337 + P313: If eye irritation persists: Get medical advice/attention.
- P362 + P364: Take off contaminated clothing and wash it before reuse.
- P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
- P405: Store locked up.
- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols

Detailed experimental protocols are essential for the safe and effective use of **(R)-3-Aminopentanoic acid**. The following sections provide methodologies for its synthesis and incorporation into peptides.

Enantioselective Synthesis of a β -Amino Acid (General Procedure)

While a specific protocol for the synthesis of **(R)-3-Aminopentanoic acid** was not found in the literature, a general and widely cited method for the enantioselective synthesis of β -amino acids can be adapted.^[5] This procedure involves the diastereoselective addition of an organocuprate to a chiral N-enoyl oxazolidinone, followed by hydrolysis.


Materials:

- Chiral oxazolidinone auxiliary
- Acryloyl chloride
- Triethylamine
- Organocuprate reagent (e.g., lithium diethylcuprate)
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid
- Sodium hydroxide
- Dowex 50W-X8 resin[5]
- Standard laboratory glassware and purification apparatus

Procedure:

- Acylation of the chiral auxiliary: The chiral oxazolidinone is acylated with acryloyl chloride in the presence of triethylamine to form the N-enoyl oxazolidinone.
- Conjugate addition: The N-enoyl oxazolidinone is reacted with the appropriate organocuprate reagent in anhydrous THF at low temperature (e.g., -78 °C). This step introduces the ethyl group at the β -position.
- Hydrolysis: The resulting product is hydrolyzed with aqueous acid (e.g., HCl) to cleave the chiral auxiliary and yield the crude β -amino acid.
- Purification: The crude product is purified by ion-exchange chromatography using Dowex 50W-X8 resin to afford the pure **(R)-3-Aminopentanoic acid**.[5]

Below is a diagram illustrating the general workflow for this synthesis.

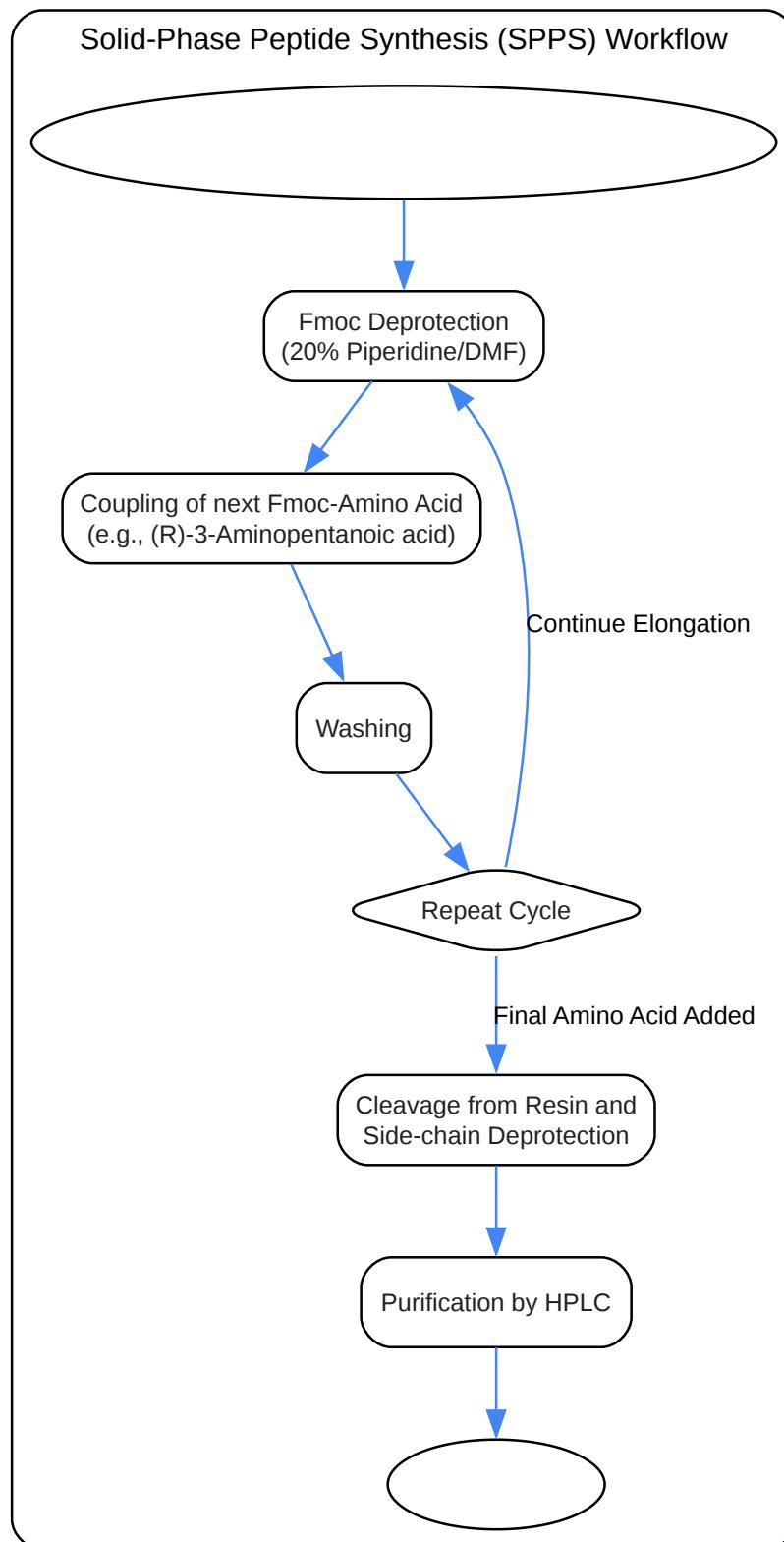
[Click to download full resolution via product page](#)

General workflow for the enantioselective synthesis of a β -amino acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

(R)-3-Aminopentanoic acid can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.^{[1][6][7][8]} The following is a general procedure based on the widely used Fmoc/tBu strategy.

Materials:


- Rink Amide resin (or other suitable solid support)
- Fmoc-protected **(R)-3-Aminopentanoic acid**
- Other required Fmoc-protected α -amino acids
- Coupling reagents (e.g., HBTU, HOBr)
- Base (e.g., DIPEA)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Solvents (DMF, DCM)
- Cleavage cocktail (e.g., TFA/TIS/H₂O)
- Diethyl ether
- HPLC for purification

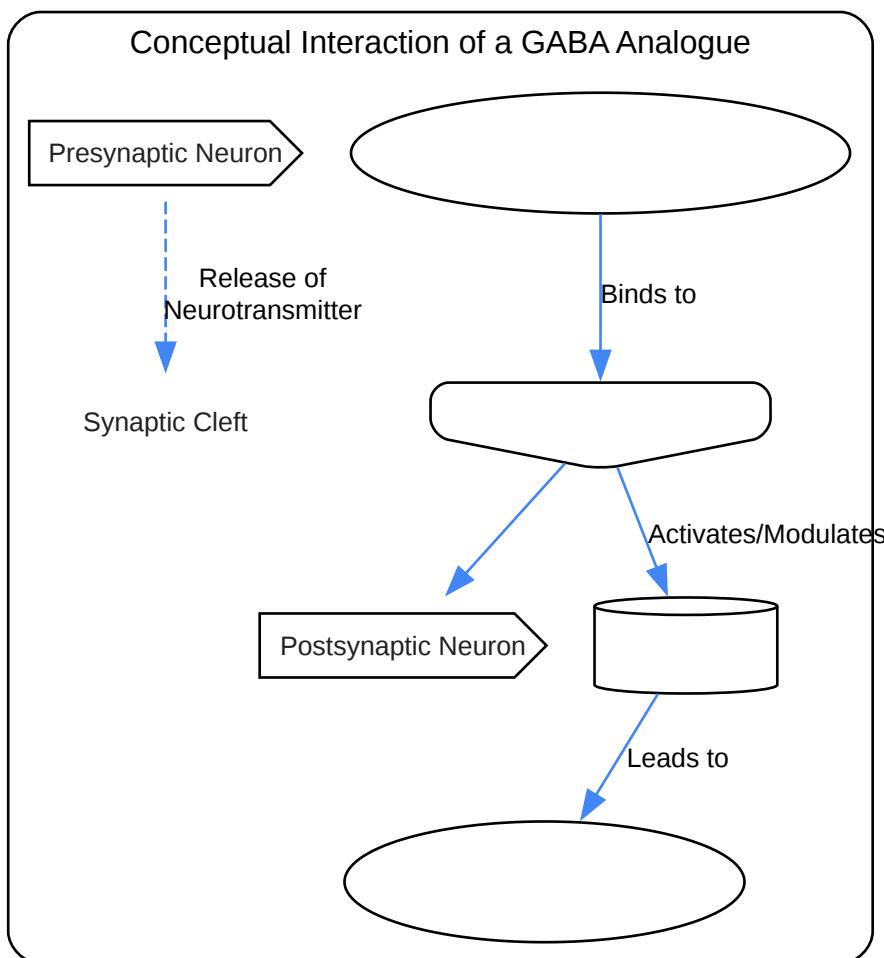
Procedure:

- Resin swelling: The solid support is swelled in a suitable solvent like DMF.
- Fmoc deprotection: The Fmoc protecting group of the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.
- Amino acid coupling: The Fmoc-protected **(R)-3-Aminopentanoic acid** is activated with coupling reagents and a base and then added to the resin to form the peptide bond.
- Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
- Repeat: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
- Cleavage and deprotection: Once the desired peptide is synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail.

- Precipitation and purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified by reverse-phase HPLC.[9]

The general workflow for SPPS is depicted in the following diagram.

[Click to download full resolution via product page](#)


General workflow for incorporating an amino acid into a peptide via SPPS.

Biological Context and Potential Signaling Interactions

While specific signaling pathways directly modulated by **(R)-3-Aminopentanoic acid** are not well-documented in publicly available literature, its structural similarity to the neurotransmitter γ -aminobutyric acid (GABA) suggests it may act as a GABA analogue.^[10] GABA analogues are compounds that can interact with GABA receptors, which are crucial components of the central nervous system's inhibitory signaling.

The general mechanism of a GABA analogue involves binding to GABA receptors (GABA-A or GABA-B), which can either mimic the effect of GABA (agonist) or block its effect (antagonist). This interaction can modulate neuronal excitability. The related compound, 4-aminopentanoic acid, has been shown to act as a false neurotransmitter in the GABAergic system.^[11]

The diagram below illustrates the general concept of a GABA analogue interacting with a postsynaptic GABA receptor.

[Click to download full resolution via product page](#)

Conceptual diagram of a GABA analogue interacting with a postsynaptic receptor.

The incorporation of β -amino acids like **(R)-3-Aminopentanoic acid** into peptides can also lead to the formation of stable secondary structures, which can be designed to interact with specific biological targets.^[2] This makes them valuable tools in the development of novel therapeutics with improved pharmacokinetic properties.^{[1][2][3]}

Conclusion

(R)-3-Aminopentanoic acid is a compound with significant potential in medicinal chemistry and drug development. Proper understanding of its safety and handling procedures is paramount for its use in a research setting. While specific biological signaling pathways remain

an area for further investigation, its role as a β -amino acid and potential GABA analogue provides a strong basis for its continued exploration in the design of novel bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. GABA analogue - Wikipedia [en.wikipedia.org]
- 11. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-3-Aminopentanoic Acid: A Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b141092#r-3-aminopentanoic-acid-safety-and-handling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com